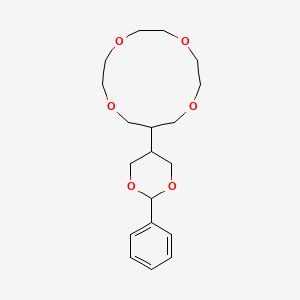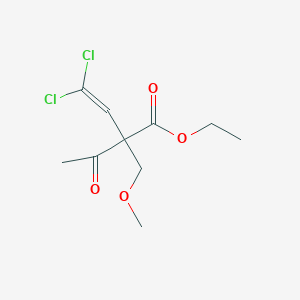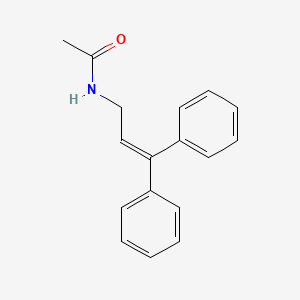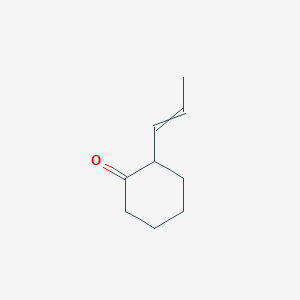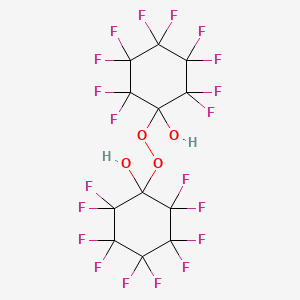
1,1'-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol): is a fluorinated organic compound It is characterized by its unique structure, which includes two cyclohexane rings, each substituted with ten fluorine atoms and connected by a peroxide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) typically involves the reaction of perfluorinated cyclohexanol derivatives with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent decomposition and ensure the stability of the peroxide linkage.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the fluorination of cyclohexane to obtain the perfluorinated cyclohexanol derivatives. These derivatives are then subjected to peroxide formation reactions under optimized conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the peroxide linkage into hydroxyl groups, resulting in the formation of diols.
Substitution: The fluorine atoms on the cyclohexane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated cyclohexanone derivatives.
Reduction: Fluorinated diols.
Substitution: Fluorinated cyclohexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its fluorinated nature may impart unique pharmacokinetic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including fluoropolymers and specialty coatings. Its stability and resistance to harsh conditions make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) involves its interaction with molecular targets through its peroxide linkage and fluorinated cyclohexane rings. The peroxide linkage can undergo cleavage, leading to the formation of reactive oxygen species (ROS), which can interact with biological molecules. The fluorinated cyclohexane rings can interact with hydrophobic regions of proteins and membranes, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-
- 1-Hexanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
Comparison: 1,1’-Peroxybis(2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol) is unique due to its peroxide linkage, which imparts distinct reactivity compared to other fluorinated compounds. The presence of the peroxide group allows it to participate in oxidation and reduction reactions that are not typical for other fluorinated cyclohexane derivatives. Additionally, its high degree of fluorination provides exceptional stability and resistance to chemical and thermal degradation.
Eigenschaften
CAS-Nummer |
106813-73-4 |
|---|---|
Molekularformel |
C12H2F20O4 |
Molekulargewicht |
590.11 g/mol |
IUPAC-Name |
1-(2,2,3,3,4,4,5,5,6,6-decafluoro-1-hydroxycyclohexyl)peroxy-2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H2F20O4/c13-1(14)3(17,18)7(25,26)11(33,8(27,28)4(1,19)20)35-36-12(34)9(29,30)5(21,22)2(15,16)6(23,24)10(12,31)32/h33-34H |
InChI-Schlüssel |
MXRISTKGODPOGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
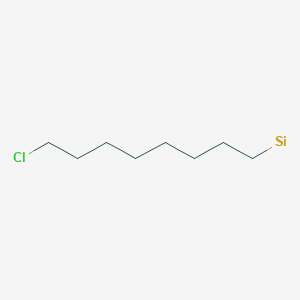

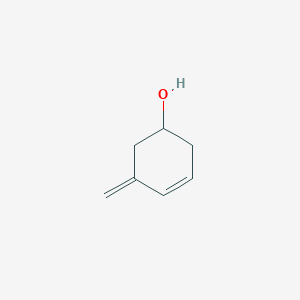
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)

